Weak TDO2 Inhibition of 2-Amino-D-Tryptophan Enables Its Use as a Negative Control
In a direct head-to-head comparison, 2-Amino-D-tryptophan exhibits significantly weaker inhibition of human Tryptophan 2,3-dioxygenase (TDO2) than both the endogenous substrate L-tryptophan and other synthetic analogs. This property establishes it as a valuable negative control in TDO2 activity assays [1].
| Evidence Dimension | Enzyme Inhibition (TDO2) |
|---|---|
| Target Compound Data | IC50 = 7,240 nM |
| Comparator Or Baseline | L-Tryptophan (IC50 ≈ 6,300 nM for human TDO2 in a comparable assay [2]) and a potent inhibitor (IC50 = 50 nM in rat liver homogenate [3]) |
| Quantified Difference | 7,240 nM vs. 50 nM (145-fold less potent than the strong inhibitor). Slightly less potent than L-tryptophan. |
| Conditions | Inhibition of TDO (unknown origin) assessed as reduction in N-formylkynurenine formation using L-tryptophan as substrate, incubated for 75 mins [1]. |
Why This Matters
This quantitative data justifies procuring 2-Amino-D-tryptophan as a definitive negative control compound for TDO2 assays, essential for experimental rigor.
- [1] BindingDB. (n.d.). BDBM50205688 CHEMBL3975325. Affinity Data: IC50 for Tryptophan 2,3-dioxygenase (Human). Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50567044 CHEMBL4860148. Affinity Data: IC50 for human TDO2. Retrieved from BindingDB. View Source
- [3] BindingDB. (2022). PrimarySearch_ki. Affinity Data: IC50 for TDO2 in rat liver. Retrieved from BindingDB. View Source
